4-Phenylbutyric acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

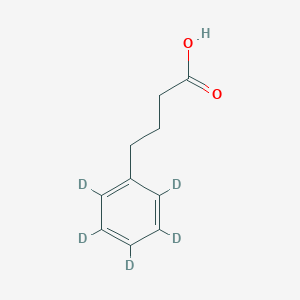

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

169.23 g/mol |

IUPAC Name |

4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,5D,6D |

InChI Key |

OBKXEAXTFZPCHS-XFEWCBMOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 4-Phenylbutyric Acid-d5 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Phenylbutyric acid-d5 (4-PBA-d5) when used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide will delve into the fundamental principles of its application, present detailed experimental protocols, and summarize relevant quantitative data to aid researchers in developing and validating robust bioanalytical assays.

Introduction to 4-Phenylbutyric Acid and the Need for an Internal Standard

4-Phenylbutyric acid (4-PBA) is a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress inhibitor that is utilized in research related to cancer and infections.[1] It is an FDA-approved drug for urea cycle disorders and is being investigated for a range of other conditions due to its role as a chemical chaperone, which can help prevent the aggregation of misfolded proteins.[2][3]

Accurate quantification of 4-PBA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro research to understand its mechanism of action. Bioanalytical methods, especially those based on LC-MS, are prone to variations arising from sample preparation, instrument response, and matrix effects. To correct for these variations and ensure the accuracy and precision of the results, a suitable internal standard is essential.[4][5]

Mechanism of Action of this compound as an Internal Standard

The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte.[4] this compound is the deuterated form of 4-PBA, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1] This substitution is the key to its function as an internal standard.

The core principle behind using 4-PBA-d5 is isotope dilution mass spectrometry . The fundamental assumption is that the deuterated standard behaves identically to the non-deuterated analyte (4-PBA) during sample extraction, chromatography, and ionization.[4] Because of their near-identical physicochemical properties, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.

Here's a breakdown of the mechanism:

-

Co-elution: 4-PBA-d5 has virtually the same chromatographic retention time as 4-PBA. This is because the substitution of hydrogen with deuterium results in a negligible change in polarity and interaction with the stationary phase of the liquid chromatography column.[4] Co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.

-

Correction for Extraction Inefficiency: During sample preparation steps like protein precipitation or liquid-liquid extraction, some amount of the analyte may be lost. Since 4-PBA-d5 is added to the sample at the beginning of the workflow, it will be lost to the same extent as the endogenous 4-PBA. The ratio of the analyte to the internal standard will, therefore, remain constant, regardless of the overall recovery.

-

Compensation for Ionization Variability: In the mass spectrometer's ion source, the efficiency of ionization can fluctuate. As 4-PBA and 4-PBA-d5 have the same ionization properties, they will be affected by any suppression or enhancement of the ion signal to the same degree. By measuring the ratio of the signal from 4-PBA to that of 4-PBA-d5, these variations are normalized.[5]

-

Mass Differentiation: The five deuterium atoms give 4-PBA-d5 a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of 4-PBA. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard and measure their signals independently.[4]

The following Graphviz diagram illustrates the workflow and the role of 4-PBA-d5 as an internal standard.

Caption: Workflow for quantitative analysis using 4-PBA-d5 as an internal standard.

Experimental Protocol for Quantification of 4-Phenylbutyric Acid

Materials and Reagents

-

4-Phenylbutyric acid (analyte)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., cell culture media, plasma)

Sample Preparation

-

Spiking with Internal Standard: To 100 µL of the biological sample, add a predetermined, fixed amount of 4-PBA-d5 solution (e.g., 10 µL of a 1 µg/mL solution).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortexing: Vortex the samples vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

The logical relationship for using a deuterated internal standard is depicted in the following diagram.

Caption: Logical relationship of using a deuterated internal standard.

Liquid Chromatography Parameters

-

Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) or equivalent[7]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient:

-

0-1 min: 30% B

-

1-6 min: 30% to 95% B

-

6-8 min: 95% B

-

8-8.1 min: 95% to 30% B

-

8.1-10.5 min: 30% B

-

-

Flow Rate: 0.300 mL/min[8]

-

Column Temperature: 40°C[7]

-

Injection Volume: 5 µL

Mass Spectrometry Parameters

-

Instrument: High-resolution mass spectrometer (e.g., Q Exactive)

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Mode: Selected Ion Monitoring (SIM)[8]

-

Monitored m/z:

-

4-PBA: [M-H]⁻ = 163.0764

-

4-PBA-d5: [M-H]⁻ = 168.1078

-

-

Resolution: 70,000

-

AGC Target: 1e6

-

Maximum IT: 100 ms

Data Presentation and Quantitative Analysis

A calibration curve is constructed by analyzing samples with known concentrations of 4-PBA and a constant concentration of 4-PBA-d5. The ratio of the peak area of 4-PBA to the peak area of 4-PBA-d5 is plotted against the concentration of 4-PBA. The concentration of 4-PBA in unknown samples is then determined from this curve.

The following table summarizes validation parameters from the study by Villani et al. (2023), which are representative of the performance expected from such an assay.[6][7][8]

| Parameter | Result |

| Linearity Range | 0.38–24 µM |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Accuracy (% bias) | Within ±15% |

| Inter-day Accuracy (% bias) | Within ±15% |

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of 4-PBA in biological matrices. Its mechanism of action is based on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the correction of variability in sample preparation and analysis. The use of 4-PBA-d5 ensures high accuracy, precision, and robustness of the bioanalytical method, which is essential for reliable research and drug development. The provided experimental protocol, adapted from a validated method, offers a solid foundation for researchers to implement this approach in their laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioanalytical method validation: Topics by Science.gov [science.gov]

- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 4-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 4-phenylbutyric acid (D-4-PBA), with comparative data for its non-deuterated counterpart. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and scientific investigation utilizing this compound.

Introduction

4-Phenylbutyric acid (4-PBA) is a chemical chaperone and histone deacetylase (HDAC) inhibitor that has garnered significant interest in the scientific community for its therapeutic potential in a variety of diseases, including urea cycle disorders, cystic fibrosis, and neurodegenerative diseases.[1] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients.[2] This guide focuses on the core physical and chemical characteristics of deuterated 4-PBA, providing a foundational understanding for its application in research and development.

Physical and Chemical Properties

The introduction of deuterium into the 4-PBA molecule results in a change in its molecular weight and can subtly influence other physical and chemical properties. While specific experimental data for many physical properties of deuterated 4-PBA are not widely available in peer-reviewed literature, the following tables summarize the known properties of 4-PBA and the available data for its deuterated analogs.

General Properties

| Property | 4-Phenylbutyric Acid | Deuterated 4-Phenylbutyric Acid |

| Chemical Formula | C₁₀H₁₂O₂ | C₁₀H(12-n)DₙO₂ |

| Appearance | White to off-white or slightly yellowish crystalline powder[1][3] | White Solid[4] |

Quantitative Physical and Chemical Data

| Property | 4-Phenylbutyric Acid | 4-Phenylbutyric Acid-d11 | 4-Phenylbutyric Acid-d2 |

| Molecular Weight | 164.20 g/mol [1] | 175.27 g/mol [4] | Not explicitly found |

| Exact Mass | 164.083729621 Da[1] | 175.1528 Da[5] | Not explicitly found |

| Melting Point | 47-51 °C[1][3] | Data not available | Data not available |

| Boiling Point | 290 °C at 760 mmHg[1][6] | Data not available | Data not available |

| Water Solubility | 5.3 g/L (at 40 °C)[3] | Data not available | Data not available |

| pKa | 4.76 (at 25 °C) | Expected to be slightly higher than 4.76 | Expected to be slightly higher than 4.76 |

| LogP | 2.42[1] | Data not available | Data not available |

| CAS Number | 1821-12-1[3] | 358730-86-6[4][7] | Not explicitly found |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis and characterization of deuterated 4-phenylbutyric acid.

Synthesis of 4-Phenylbutyric Acid

While a specific protocol for the synthesis of deuterated 4-phenylbutyric acid was not found, a general method for the synthesis of 4-phenylbutyric acid is provided below. Deuterated analogs can be synthesized by utilizing appropriate deuterated starting materials (e.g., deuterated benzene or deuterated butyrolactone) following a similar procedure.

Reaction: Friedel-Crafts acylation of benzene with γ-butyrolactone.

Materials:

-

Benzene (or deuterated benzene)

-

γ-Butyrolactone (or deuterated γ-butyrolactone)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ether

-

Calcium chloride (CaCl₂)

-

Ice

-

In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, add benzene and powdered anhydrous aluminum chloride.

-

Stir the mixture and heat to approximately 50-60 °C.

-

Slowly add γ-butyrolactone to the reaction mixture.

-

Maintain the temperature and continue stirring for the appropriate reaction time (e.g., 90 minutes).

-

Cool the reaction mixture and then slowly pour it into a mixture of crushed ice and a solution of sodium hydroxide to neutralize the acid and decompose the aluminum chloride complex.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ether.

-

Combine the organic layers, wash with water, and dry over anhydrous calcium chloride.

-

Remove the solvents by distillation under reduced pressure.

-

The crude 4-phenylbutyric acid can be purified by vacuum distillation or recrystallization.

Determination of Melting Point

Objective: To determine the temperature range over which the solid deuterated 4-phenylbutyric acid transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Ensure the sample of deuterated 4-phenylbutyric acid is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of non-deuterated 4-phenylbutyric acid (~50 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy.

Spectroscopic Analysis

Objective: To obtain the ¹H and ¹³C NMR spectra of deuterated 4-phenylbutyric acid to confirm its structure and isotopic labeling.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Dissolve a small amount of the deuterated 4-phenylbutyric acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions will confirm isotopic incorporation.

-

Acquire the ¹³C NMR spectrum. Deuteration can cause slight upfield shifts and splitting of carbon signals (C-D coupling).

Objective: To determine the molecular weight and confirm the isotopic purity of deuterated 4-phenylbutyric acid.

Instrumentation:

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

-

Prepare a dilute solution of the deuterated 4-phenylbutyric acid in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion).

-

Analyze the spectrum to identify the molecular ion peak ([M-H]⁻ or [M+H]⁺). The m/z value of this peak should correspond to the calculated molecular weight of the specific deuterated isotopologue.

-

The isotopic distribution of the molecular ion peak can be used to assess the degree of deuteration.

Biological Activity and Signaling Pathways

4-Phenylbutyric acid exerts its biological effects primarily through two mechanisms: inhibition of histone deacetylases (HDACs) and attenuation of endoplasmic reticulum (ER) stress.

Histone Deacetylase (HDAC) Inhibition

4-PBA is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.

Endoplasmic Reticulum (ER) Stress Inhibition

4-PBA also functions as a chemical chaperone that can alleviate ER stress.[11] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). Chronic ER stress can lead to apoptosis. 4-PBA is thought to facilitate protein folding and reduce the aggregation of misfolded proteins, thereby mitigating ER stress and promoting cell survival.[11]

Conclusion

Deuterated 4-phenylbutyric acid represents a promising molecule for further investigation in various therapeutic areas. This technical guide has provided a summary of its known physical and chemical properties, alongside those of its non-deuterated form, and has outlined key experimental protocols for its synthesis and characterization. The visualization of its primary mechanisms of action offers a clear understanding of its biological functions. Further research is warranted to fully elucidate the specific physical and chemical properties of various deuterated isotopologues of 4-phenylbutyric acid and to explore the potential therapeutic benefits of these modifications.

References

- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Phenylbutyric Acid-d11 | LGC Standards [lgcstandards.com]

- 6. 4-phenyl butyric acid, 1821-12-1 [thegoodscentscompany.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 9. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect of 4-Phenylbutyric Acid-d5: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyric acid (4-PBA) is a compound of significant interest in metabolic research and drug development, primarily recognized for its roles as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress modulator.[1][2] Its therapeutic potential is being explored in a variety of conditions, including cancer, metabolic diseases, and neurodegenerative disorders. A key aspect of understanding the therapeutic efficacy and safety profile of any drug candidate lies in its metabolic fate. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), can significantly alter the pharmacokinetic properties of a drug by influencing its metabolic pathways. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.

This technical guide provides an in-depth exploration of the kinetic isotope effect of 4-Phenylbutyric acid-d5 (4-PBA-d5), a deuterated analog of 4-PBA where five hydrogen atoms on the phenyl ring are replaced with deuterium. This guide will detail the metabolic pathways of 4-PBA, the theoretical and observed implications of deuteration, present available quantitative data, and provide detailed experimental protocols for studying the kinetic isotope effect in a laboratory setting.

Metabolic Pathways of 4-Phenylbutyric Acid

The primary metabolic pathway of 4-PBA involves its conversion to phenylacetate (PAA).[3] PAA subsequently undergoes conjugation with glutamine to form phenylacetylglutamine (PAG), which is then excreted in the urine.[3] This pathway is a key mechanism for waste nitrogen excretion and is the basis for the use of 4-PBA in the treatment of urea cycle disorders.[4]

dot

The Kinetic Isotope Effect and this compound

The deuteration of the phenyl ring in 4-PBA-d5 is anticipated to induce a kinetic isotope effect, primarily by slowing the rate of metabolic reactions that involve the cleavage of a C-H bond on the aromatic ring. While the primary β-oxidation of the butyric acid side chain may not be directly affected, any secondary metabolic pathways involving hydroxylation of the phenyl ring would be significantly impeded. This can lead to several potential alterations in the pharmacokinetic profile of the drug:

-

Increased Half-life and Exposure: By reducing the rate of metabolism, deuteration is expected to increase the plasma half-life (t½) and the overall systemic exposure (Area Under the Curve or AUC) of 4-PBA-d5 compared to its non-deuterated counterpart.

-

Altered Metabolite Profile: A decrease in the formation of metabolites resulting from phenyl ring hydroxylation would be expected. This could potentially reduce the formation of any active or toxic metabolites, thereby altering the drug's efficacy and safety profile.

-

Increased Potency: A longer half-life and sustained plasma concentration could lead to enhanced therapeutic effects at a given dose.

While direct comparative pharmacokinetic data for 4-PBA-d5 versus 4-PBA is not extensively available in the public domain, studies on other deuterated analogues of phenylbutyrate support these theoretical effects. For instance, a study on 2,2,3,3-tetradeuterated PB (D4PB) demonstrated a longer half-life and increased potency in inhibiting cancer cell proliferation compared to non-deuterated PB.

Data Presentation

Due to the limited availability of direct comparative studies on 4-PBA-d5, the following table summarizes the known pharmacokinetic parameters for non-deuterated 4-PBA in humans and provides a qualitative projection of the expected impact of deuteration on these parameters for 4-PBA-d5.

| Pharmacokinetic Parameter | 4-Phenylbutyric Acid (4-PBA) | This compound (4-PBA-d5) (Projected) | Reference |

| Metabolism | Rapidly metabolized to phenylacetate (PAA). | Slower rate of metabolism, particularly for pathways involving C-D bond cleavage on the phenyl ring. | [3] |

| Plasma Half-life (t½) | Short | Expected to be longer | - |

| Systemic Exposure (AUC) | Variable | Expected to be higher | - |

| Clearance (CL) | High | Expected to be lower | - |

| Major Metabolites | Phenylacetate (PAA), Phenylacetylglutamine (PAG) | Phenylacetate (PAA), Phenylacetylglutamine (PAG); potentially reduced levels of hydroxylated metabolites. | [3] |

Experimental Protocols

This section outlines a detailed methodology for a comparative in vitro metabolic stability study to quantify the kinetic isotope effect of 4-PBA-d5.

Objective: To determine and compare the rate of metabolism of 4-PBA and 4-PBA-d5 in human liver microsomes.

Materials:

-

4-Phenylbutyric acid (4-PBA)

-

This compound (4-PBA-d5)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS), e.g., a structurally similar but chromatographically distinct compound or a stable isotope-labeled version of the analyte with a different mass (e.g., 4-PBA-d11).

Experimental Workflow:

dot

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]

A Technical Guide to the Role of 4-Phenylbutyrate-d5 (4-PBA-d5) in Histone Deacetylase (HDAC) Inhibition Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutyric acid (4-PBA) is a small molecule with a dual mechanism of action, functioning as both a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. This dual activity has made it a subject of interest in numerous research fields, including oncology and genetic disorders. To enhance its therapeutic potential and improve analytical accuracy in research, deuterated analogs such as 4-phenylbutyrate-d5 (4-PBA-d5) have been developed. This technical guide explores the multifaceted role of 4-PBA-d5 in HDAC inhibition research. Its primary applications are twofold: first, as a pharmacologically modified version of 4-PBA, where deuteration is hypothesized to improve metabolic stability through the kinetic isotope effect; and second, as the gold-standard stable isotope-labeled internal standard for precise and accurate quantification of 4-PBA in complex biological matrices using mass spectrometry. This guide provides an in-depth look at the mechanisms, key experimental protocols, and data interpretation relevant to the use of 4-PBA and its deuterated analog in a research setting.

4-Phenylbutyrate (4-PBA) as a Modulator of Histone Acetylation

Histone acetylation is a critical epigenetic modification that regulates gene expression. The process is dynamically controlled by two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Overexpression of HDACs is observed in various cancers, leading to transcriptional repression of tumor suppressor genes.

Mechanism of HDAC Inhibition

4-Phenylbutyric acid (4-PBA) is recognized as a pan-HDAC inhibitor, primarily affecting Class I and IIa HDACs. By inhibiting the enzymatic activity of HDACs, 4-PBA leads to an accumulation of acetyl groups on the lysine residues of histones (a state known as hyperacetylation). This neutralizes the positive charge of the histones, weakening their interaction with negatively charged DNA and resulting in a more relaxed, open chromatin structure (euchromatin). This accessible chromatin state allows transcription factors and the cellular transcription machinery to bind to DNA and activate the expression of previously silenced genes.

Key Signaling Pathways

The functional consequences of 4-PBA-mediated HDAC inhibition are context-dependent. Research has shown that 4-PBA can induce differentiation, cell cycle arrest, and apoptosis in cancer cells. One well-documented pathway involves the upregulation of Interleukin-8 (IL-8) in gastric cancer cells.

-

HDAC Inhibition: 4-PBA inhibits HDAC activity within the cell.

-

Histone Hyperacetylation: This leads to an increase in the acetylation of histone H3 (acetyl-H3).

-

Promoter Binding: Acetyl-H3 directly binds to the promoter region of the IL-8 gene.

-

Gene Transcription: The binding of acetyl-H3 promotes the transcription of IL-8 mRNA.

-

Downstream Signaling: The subsequent increase in IL-8 protein expression can activate downstream pathways, such as the Gab2-ERK pathway, which has been linked to changes in cell phenotype, including epithelial-mesenchymal transition (EMT).

Visualization of the HDAC Inhibition Pathway

Caption: Mechanism of 4-PBA-mediated HDAC inhibition leading to gene expression.

The Role of Deuteration: An Introduction to 4-PBA-d5

While 4-PBA has therapeutic potential, its clinical utility can be limited by rapid metabolism and a short biological half-life. Deuteration is a strategy used in medicinal chemistry to overcome such pharmacokinetic challenges.

The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where replacing a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of a chemical reaction. Carbon-deuterium (C-D) bonds are stronger and vibrate at a lower frequency than carbon-hydrogen (C-H) bonds. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), substituting it with a C-D bond can significantly decrease the metabolic rate. This can lead to:

-

Increased drug half-life (T½)

-

Higher systemic exposure (AUC)

-

Reduced formation of certain metabolites

4-PBA-d5 is a stable isotope-labeled version of 4-PBA where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification is intended to make the compound more resistant to metabolic breakdown, potentially enhancing its in vivo efficacy.

Impact on Efficacy

Research on a similar analog, 2,2,3,3-tetradeuterated PB (D4PB), demonstrated that deuteration could enhance biological activity. In a colon cancer model, D4PB showed significantly increased potency in inducing apoptosis and inhibiting cell proliferation compared to non-deuterated 4-PBA.[1] However, this enhanced effect was not attributed to a stronger inhibition of HDAC activity but rather to a different impact on the cell cycle, suggesting that the improved pharmacokinetic profile was the primary driver of the enhanced efficacy.[1]

Primary Application: 4-PBA-d5 as an Internal Standard

The most widespread and critical application of 4-PBA-d5 in research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2]

In quantitative bioanalysis, an internal standard is a compound added in a known, constant amount to every sample (calibrators, quality controls, and unknowns) before processing. The ideal internal standard behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.

4-PBA-d5 is the ideal internal standard for 4-PBA because:

-

Co-elution: It has nearly identical physicochemical properties to 4-PBA, ensuring it co-elutes from the LC column.

-

Similar Ionization: It experiences the same degree of ionization enhancement or suppression (matrix effects) as 4-PBA in the mass spectrometer source.

-

Mass Difference: It is easily distinguished from 4-PBA due to its higher mass (+5 Da).

By measuring the ratio of the analyte (4-PBA) peak area to the internal standard (4-PBA-d5) peak area, researchers can correct for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.

Quantitative Data & Analysis

The following tables summarize key quantitative parameters for 4-PBA and its deuterated analog, based on available literature and established principles of deuteration.

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Properties

| Parameter | 4-Phenylbutyrate (4-PBA) | 4-Phenylbutyrate-d5 (4-PBA-d5) | Rationale / Reference |

| HDAC Inhibition (IC₅₀) | Data not widely published, but acts as a pan-inhibitor in the millimolar range. | Expected to be similar to 4-PBA. | Enhanced potency of a deuterated analog was found to be independent of HDAC activity, implying similar direct inhibition.[1] |

| Metabolism | Rapidly metabolized via β-oxidation to phenylacetate, the active metabolite. | Hypothesized to have a slower rate of metabolism. | The kinetic isotope effect can reduce the rate of metabolic C-H bond cleavage. |

| Biological Half-life (T½) | Short. | Hypothesized to be longer than 4-PBA. | Slower metabolism typically leads to a longer half-life and increased systemic exposure. |

| Primary Research Role | Active pharmaceutical ingredient (API); HDAC inhibitor; chemical chaperone. | Stable isotope-labeled internal standard; tool for pharmacokinetic studies. | Explicitly marketed and used as an internal standard for quantitative mass spectrometry.[2] |

Table 2: Example Mass Spectrometry Parameters for Quantification of 4-PBA using 4-PBA-d5

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Mode | Notes |

| 4-PBA (Analyte) | 163.1 | 119.1 | Negative | [M-H]⁻; Represents loss of CO₂ |

| 4-PBA-d5 (Internal Std) | 168.1 | 124.1 | Negative | [M-H]⁻; Represents loss of CO₂ |

Note: These values are illustrative. Exact m/z values and optimal transitions must be determined empirically on the specific mass spectrometer being used.

Key Experimental Protocols

This section provides detailed methodologies for core experiments in HDAC inhibition research involving 4-PBA and 4-PBA-d5.

Protocol 1: In Vitro HDAC Activity Assay (Colorimetric)

Objective: To quantify the inhibitory effect of 4-PBA on total HDAC enzymatic activity from nuclear extracts or purified enzymes.

Principle: An acetylated substrate is incubated with an HDAC-containing sample. The amount of deacetylation is measured by a developer that produces a colorimetric signal, which is inversely proportional to the HDAC activity.

Materials:

-

Colorimetric HDAC Activity Assay Kit (commercial)

-

Nuclear extracts from treated or untreated cells

-

4-PBA (as test inhibitor)

-

Trichostatin A (TSA) or other known HDAC inhibitor (as positive control)

-

Microplate reader (400-450 nm)

Procedure:

-

Sample Preparation: Prepare serial dilutions of 4-PBA (e.g., 0.1 mM to 10 mM) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

85 µL of nuclear extract (e.g., 5-10 µg) or purified HDAC enzyme.

-

10 µL of 10X HDAC Assay Buffer.

-

5 µL of test inhibitor (4-PBA solution) or vehicle control.

-

-

Substrate Addition: Add 5 µL of the HDAC colorimetric substrate to initiate the reaction.

-

Incubation: Mix thoroughly and incubate the plate at 37°C for 60-90 minutes.

-

Development: Stop the reaction by adding 10 µL of the Lysine Developer. Incubate at 37°C for 30 minutes.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each 4-PBA concentration relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for a colorimetric in vitro HDAC activity assay.

Protocol 2: Analysis of Cellular Histone Acetylation by Western Blot

Objective: To determine if 4-PBA treatment increases the levels of acetylated histones in cultured cells.

Procedure:

-

Cell Culture & Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of 4-PBA (e.g., 1 mM, 5 mM) or vehicle for a specified time (e.g., 24 hours).

-

Histone Extraction: Harvest cells and use a commercial histone extraction kit or acid extraction method to isolate histone proteins.

-

Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of histone protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensities and normalize the acetyl-H3 signal to the total H3 signal to determine the relative increase in acetylation.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate if 4-PBA treatment increases the association of acetylated histones with a specific gene promoter (e.g., IL-8).

Procedure:

-

Cell Treatment & Cross-linking: Treat cells with 4-PBA or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media (1% final concentration) and incubating for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis & Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate a portion of the lysate (saving some as "input" control) overnight at 4°C with an antibody specific for acetyl-Histone H3 or a negative control IgG.

-

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed to amplify the promoter region of the target gene (IL-8).

-

Data Interpretation: Calculate the enrichment of the target promoter sequence in the acetyl-H3 IP sample relative to the IgG control and normalize to the input sample. An increase in enrichment in 4-PBA-treated cells indicates enhanced histone acetylation at that specific gene promoter.

References

The Chemical Chaperone 4-PBA-d5: A Technical Guide for Protein Folding Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 4-phenylbutyric acid-d5 (4-PBA-d5) as a chemical chaperone in the study of protein folding and misfolding-related diseases. 4-PBA, and its deuterated analogue 4-PBA-d5, is a small molecule that has garnered significant attention for its ability to alleviate endoplasmic reticulum (ER) stress and prevent the aggregation of misfolded proteins.[1][2] This guide provides a comprehensive overview of its mechanism of action, experimental applications, and relevant protocols for researchers in academia and the pharmaceutical industry.

Core Concepts: Mechanism of Action

4-Phenylbutyric acid acts as a chemical chaperone by interacting with the exposed hydrophobic regions of unfolded or misfolded proteins.[2][3][4] This interaction is thought to stabilize the protein in a conformation that is more amenable to proper folding or prevents it from aggregating with other misfolded proteins.[4] By reducing the load of misfolded proteins in the endoplasmic reticulum, 4-PBA helps to mitigate ER stress and the subsequent activation of the Unfolded Protein Response (UPR).[1][5][6] The UPR is a cellular stress response pathway that, when prolonged, can lead to apoptosis or programmed cell death.[1]

The deuterated form, 4-PBA-d5, is functionally equivalent to 4-PBA in its chaperone activity. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, where it can be distinguished from its non-deuterated counterpart by mass spectrometry.

Key Signaling Pathway: The Unfolded Protein Response (UPR)

The UPR is a central pathway affected by 4-PBA. Under conditions of ER stress, three main sensor proteins are activated: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[7][8] 4-PBA has been shown to attenuate the activation of all three branches of the UPR, leading to a reduction in downstream effectors like spliced X-box binding protein 1 (XBP1s), activating transcription factor 4 (ATF4), and the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[6][7]

Quantitative Data on the Effects of 4-PBA

The following tables summarize quantitative findings from various studies on the effects of 4-PBA on markers of ER stress and protein aggregation.

Table 1: Effect of 4-PBA on ER Stress Markers

| Cell/Animal Model | Treatment Condition | Marker | % Change vs. Control | Reference |

| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | GRP78 | Decreased | [7] |

| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | p-PERK | Decreased | [7] |

| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | p-IRE1 | Decreased | [7] |

| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | ATF-6 | Decreased | [7] |

| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | CHOP | Decreased | [7] |

| Rat pancreatic acini | Cholecystokinin + 4-PBA | BiP up-regulation | Prevented | [6] |

| Rat pancreatic acini | Cholecystokinin + 4-PBA | PERK phosphorylation | Diminished | [6] |

| Rat pancreatic acini | Cholecystokinin + 4-PBA | XBP1 splicing | Prohibited | [6] |

| ERp57 KO chondrocytes | 50 mM 4-PBA | BiP | Reduced to control levels | [8] |

| ERp57 KO chondrocytes | 50 mM 4-PBA | CHOP | Reduced to control levels | [8] |

| ERp57 KO chondrocytes | 50 mM 4-PBA | IRE1 | Reduced below control levels | [8] |

Table 2: Effect of 4-PBA on Protein Aggregation and Cell Viability

| Disease Model | Protein | Effect of 4-PBA | Quantitative Finding | Reference |

| Familial Pulmonary Fibrosis | Mutant SP-A2 | Decreased intracellular aggregation | Dose-dependent decrease | [9] |

| Down Syndrome neurons | Protein aggregates | Significantly decreased | Returned to diploid levels | [10] |

| Down Syndrome neurons | Apoptotic cell death | Suppressed | - | [10] |

| Parkinson's Disease model | Pael-R | Suppressed aggregation | Restored normal expression | [11] |

| Cystic Fibrosis | ΔF508-CFTR | Promoted normal trafficking | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments cited in the literature involving 4-PBA.

Western Blot Analysis of ER Stress Markers

This protocol is a composite of methods described in studies investigating the effect of 4-PBA on the UPR.[7][12]

-

Cell Lysis:

-

Treat cells with the desired concentration of 4-PBA and/or an ER stress-inducing agent.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, p-PERK, CHOP, ATF4) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Protein Aggregation Assay

This protocol is based on methodologies used to assess the effect of 4-PBA on protein aggregation.[10][11]

-

Cell Treatment and Lysis:

-

Culture and treat cells as described for Western blotting.

-

Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

-

Fractionation of Soluble and Insoluble Proteins:

-

Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

-

The supernatant contains the soluble protein fraction, while the pellet contains the insoluble (aggregated) protein fraction.

-

-

Analysis of Aggregates:

-

Wash the insoluble pellet with lysis buffer.

-

Resuspend the pellet in a strong denaturing buffer (e.g., containing urea or guanidine hydrochloride).

-

Analyze the amount of the protein of interest in both the soluble and insoluble fractions by Western blotting.

-

-

Immunofluorescence Staining for Protein Aggregates:

-

Grow cells on coverslips and treat as required.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for the aggregated protein.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize and quantify protein aggregates using fluorescence microscopy.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of 4-PBA-d5.

Applications in Drug Development

4-PBA is an FDA-approved drug for the treatment of urea cycle disorders.[13] Its ability to act as a chemical chaperone and alleviate ER stress has led to its investigation in a wide range of protein misfolding diseases, including cystic fibrosis, amyotrophic lateral sclerosis (ALS), and various neurodegenerative disorders.[13][14][15] The deuterated form, 4-PBA-d5, can be particularly useful in preclinical and clinical studies to track the drug's metabolism and distribution. The development of more potent and specific derivatives of 4-PBA is an active area of research.[15]

Conclusion

4-PBA-d5 is a valuable tool for researchers studying protein folding and ER stress. Its well-characterized mechanism of action and its proven efficacy in a variety of experimental models make it a cornerstone for investigating the pathological consequences of protein misfolding and for exploring potential therapeutic interventions. This guide provides a foundational understanding and practical methodologies to aid in the design and execution of experiments utilizing this versatile chemical chaperone.

References

- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Phenylbutyrate ameliorates apoptotic neural cell death in Down syndrome by reducing protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect in Action: An In-Depth Technical Guide to the Enhanced Bioactivity of Deuterated 4-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research concerning the effects of deuterium substitution on the bioactivity of 4-phenylbutyric acid (4-PBA), a compound with known utility as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress. Emerging evidence suggests that strategic deuteration of 4-PBA can significantly enhance its therapeutic potential, primarily by improving its metabolic stability and, consequently, its pharmacokinetic profile. This guide provides a comprehensive overview of the comparative bioactivity, underlying mechanisms, and detailed experimental protocols relevant to the study of deuterated 4-PBA.

Introduction: The Rationale for Deuterating 4-Phenylbutyric Acid

4-Phenylbutyric acid is a well-characterized molecule that exerts its biological effects through multiple mechanisms. As an HDAC inhibitor, it modulates gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Its function as a chemical chaperone involves stabilizing protein folding and reducing ER stress, a pathway implicated in a variety of diseases.[3] However, the clinical utility of 4-PBA can be limited by its rapid metabolism.[4]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategic approach in medicinal chemistry to enhance the metabolic stability of drug candidates.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism, leading to a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen.[5]

This guide focuses on the effects of deuteration at the 2 and 3 positions of the butyric acid side chain, resulting in 2,2,3,3-tetradeuterated 4-phenylbutyric acid (D4PB), and explores the resulting changes in its biological activity.

Comparative Bioactivity: Enhanced Potency of Deuterated 4-PBA

The primary advantage observed with deuterated 4-PBA is a significant increase in its potency, particularly in the context of cancer cell biology. A key study demonstrated that 2,2,3,3-tetradeuterated PB (D4PB) exhibits enhanced efficacy in inducing apoptosis and inhibiting cell proliferation in the HT-29 human colon cancer cell line when compared to its non-deuterated counterpart.[6]

Table 1: Comparative Effects of 4-PBA and D4PB on HT-29 Colon Cancer Cells [6]

| Biological Endpoint | 4-Phenylbutyric Acid (4-PBA) | 2,2,3,3-tetradeuterated 4-Phenylbutyric Acid (D4PB) |

| Induction of Apoptosis | Standard Induction | Significantly Increased Induction |

| Inhibition of Cell Proliferation | Standard Inhibition | Significantly Increased Inhibition |

| Cell Cycle Effect | G2/M Phase Block | Slowing of S-Phase Transit |

Note: The study did not provide specific IC50 values for HDAC inhibition, but it did note that the difference in potency between D4PB and 4-PBA could not be explained by their effects on histone deacetylase activity, suggesting alternative or downstream mechanisms are at play.[6]

Mechanistic Insights: Signaling Pathways Modulated by 4-PBA and the Impact of Deuteration

4-PBA is known to influence several key signaling pathways, and the enhanced bioactivity of its deuterated form is likely a consequence of its prolonged action on these pathways due to increased metabolic stability.

Histone Deacetylase (HDAC) Inhibition

4-PBA functions as a pan-HDAC inhibitor, leading to the hyperacetylation of histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis.[1][2] While the direct impact of deuteration on the IC50 values for HDAC inhibition has not been extensively reported, the prolonged cellular exposure to D4PB would be expected to result in a more sustained inhibition of HDACs.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

As a chemical chaperone, 4-PBA helps to alleviate ER stress by facilitating proper protein folding.[3] This can inhibit the activation of the Unfolded Protein Response (UPR), a signaling cascade that, when chronically activated, can lead to apoptosis. Key markers of ER stress include GRP78, CHOP, and the splicing of XBP1.[7][8] The sustained presence of D4PB would likely lead to a more profound and lasting reduction in ER stress.

Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress, and inhibited by 4-PBA/D4PB.

MAPK and NF-κB Signaling Pathways

4-PBA has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.[9][10][11] Specifically, 4-PBA can inhibit the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines. The enhanced and prolonged action of D4PB would likely result in a more significant and sustained inhibition of these pro-survival and pro-inflammatory pathways.

Caption: The MAPK and NF-κB signaling pathways, showing inhibitory points for 4-PBA/D4PB.

Experimental Protocols

This section provides detailed methodologies for the synthesis of deuterated 4-PBA and for key experiments to assess and compare the bioactivity of deuterated and non-deuterated forms.

Synthesis of 2,2,3,3-tetradeuterio-4-phenylbutyric acid (D4PB)

A plausible synthetic route for 2,2,3,3-tetradeuterio-4-phenylbutyric acid involves a C–H/C–D exchange reaction on 4-phenylbutyric acid.[12]

Materials:

-

4-Phenylbutyric acid

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) catalyst

-

Sodium borodeuteride (NaBD₄)

-

Anhydrous solvent (e.g., dioxane)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 4-phenylbutyric acid in anhydrous dioxane.

-

Add a catalytic amount of Pd/C to the solution.

-

Add D₂O to the reaction mixture.

-

Carefully add NaBD₄ portion-wise to the stirring solution. The reaction will generate deuterium gas.

-

Reflux the reaction mixture under an inert atmosphere for a specified period (e.g., 24-48 hours) to allow for H/D exchange.

-

Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the signals corresponding to the protons at the α and β positions.

-

Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst.

-

Acidify the filtrate with a suitable acid (e.g., DCl in D₂O) to precipitate the deuterated product.

-

Collect the precipitate by filtration, wash with cold D₂O, and dry under vacuum.

-

Purify the product by recrystallization or column chromatography.

-

Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

HDAC Activity Assay

Materials:

-

HDAC fluorometric assay kit (e.g., from Cayman Chemical or similar)

-

HeLa nuclear extract (as a source of HDACs)

-

4-PBA and D4PB stock solutions

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of 4-PBA and D4PB in assay buffer.

-

In a 96-well black microplate, add HeLa nuclear extract to each well (except for no-enzyme controls).

-

Add the different concentrations of 4-PBA and D4PB to the respective wells. Include a vehicle control.

-

Add the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution, which contains a protease to cleave the deacetylated substrate, releasing a fluorescent product.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percent inhibition for each concentration and determine the IC50 values for both 4-PBA and D4PB.

Western Blot Analysis for ER Stress and MAPK/NF-κB Signaling

Materials:

-

HT-29 cells

-

4-PBA and D4PB

-

Tunicamycin (ER stress inducer) or LPS (MAPK/NF-κB activator)

-

Cell lysis buffer

-

Primary antibodies against: GRP78, CHOP, p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of 4-PBA or D4PB for 1 hour.

-

Induce ER stress by adding tunicamycin or activate MAPK/NF-κB signaling with LPS for a specified time.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to compare the effects of 4-PBA and D4PB on the expression and phosphorylation of the target proteins.

Cell Proliferation Assay (MTT Assay)

Materials:

-

HT-29 cells

-

4-PBA and D4PB

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed HT-29 cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with a range of concentrations of 4-PBA and D4PB.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for both compounds.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

HT-29 cells

-

4-PBA and D4PB

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed HT-29 cells in 6-well plates and treat with IC50 concentrations of 4-PBA and D4PB for 24, 48, and 72 hours.[13]

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS and resuspend them in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis

Materials:

-

HT-29 cells

-

4-PBA and D4PB

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed HT-29 cells and treat with 4-PBA or D4PB for 48 hours.[14]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Pharmacokinetic Considerations and the Impact of Deuteration

Caption: A logical workflow for the comprehensive evaluation of deuterated 4-phenylbutyric acid.

A typical pharmacokinetic study would involve administering equivalent doses of 4-PBA and D4PB to animal models (e.g., mice or rats) and collecting blood samples at various time points. The plasma concentrations of the parent compounds and their major metabolites would be quantified using a validated analytical method, such as LC-MS/MS. Key pharmacokinetic parameters to be compared would include:

-

Half-life (t½): Expected to be longer for D4PB.

-

Clearance (CL): Expected to be lower for D4PB.

-

Area Under the Curve (AUC): Expected to be greater for D4PB, indicating higher overall drug exposure.

-

Bioavailability (%F): May be improved for D4PB if first-pass metabolism is significant for 4-PBA.

Conclusion and Future Directions

The deuteration of 4-phenylbutyric acid, specifically to form 2,2,3,3-tetradeuterated 4-phenylbutyric acid, presents a promising strategy to enhance its therapeutic efficacy. The available data strongly suggest that D4PB exhibits increased potency in inducing apoptosis and inhibiting cell proliferation in cancer cells, likely due to an improved metabolic profile and prolonged target engagement.

Further research is warranted to fully elucidate the comparative bioactivity and pharmacokinetic advantages of deuterated 4-PBA. Specifically, direct quantitative comparisons of HDAC inhibition, ER stress modulation, and effects on key signaling pathways are needed. Comprehensive in vivo pharmacokinetic and pharmacodynamic studies will be crucial to translate the promising in vitro findings into potential clinical applications. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of deuterated 4-PBA holds significant potential for the development of improved therapies for a range of diseases.

References

- 1. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of 4-Phenylbutyric Acid in Biological Matrices Using 4-Phenylbutyric Acid-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Phenylbutyric acid (4-PBA) in biological matrices. The use of a stable isotope-labeled internal standard, 4-Phenylbutyric acid-d5 (4-PBA-d5), ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and in vitro research applications. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions for high-throughput analysis.

Introduction

4-Phenylbutyric acid is an FDA-approved drug used in the management of urea cycle disorders.[1][2] It acts as a nitrogen-scavenging agent by providing an alternative pathway for waste nitrogen excretion.[3] Additionally, 4-PBA is widely investigated as a chemical chaperone for its role in reducing endoplasmic reticulum (ER) stress, a cellular process implicated in various diseases, including neurodegenerative disorders and cancer.[1][2][4]

Accurate quantification of 4-PBA in biological samples such as plasma, urine, and cell culture media is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanism of action. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The incorporation of a stable isotope-labeled internal standard like 4-PBA-d5 is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the quantification of 4-PBA using 4-PBA-d5 as an internal standard.

Experimental

Materials and Reagents

-

4-Phenylbutyric acid (4-PBA)

-

This compound (4-PBA-d5)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell culture media)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

-

To 100 µL of the biological matrix (e.g., plasma, cell culture supernatant), add 300 µL of methanol containing the internal standard (4-PBA-d5) at an appropriate concentration.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 75:25 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: Luna® 3 µm PFP(2) 100 Å, 100 x 2.0 mm or equivalent[1][2] Mobile Phase A: Water with 0.1% Formic Acid[1][2] Mobile Phase B: Methanol with 0.1% Formic Acid[1][2] Flow Rate: 0.300 mL/min[1][2] Column Temperature: 40 °C[1][2] Injection Volume: 5 µL

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 8.0 | 95 |

| 8.1 | 30 |

| 10.5 | 30 |

Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[3][4]

Analyte and Internal Standard Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-PBA | 163.1 | 119.1 |

| 4-PBA-d5 | 168.1 | 124.1 |

Note: The specific precursor and product ions for 4-PBA-d5 may vary depending on the deuteration pattern. The values provided are illustrative.

Method Validation Data

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of 4-PBA. Data is compiled from published literature utilizing similar methodologies.

Table 1: Linearity and Quantification Range

| Matrix | Linearity Range (µM) | Correlation Coefficient (r²) | Reference |

| Cell Culture Media | 0.38 - 24 | > 0.99 | [1][2][5] |

| Plasma | 0.8 µg/mL (LOQ) | Not specified | [4] |

| Tissue | 1 µg/g (LOQ) | Not specified | [4] |

Table 2: Precision and Accuracy

| Matrix | Concentration | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) | Reference |

| Cell Culture Media | QC Levels | < 15 | < 15 | Not specified | [1][2][5] |

| Plasma and Urine | QC Levels | < 10 | < 10 | Not specified | [3] |

| Plasma and Tissues | QC Levels | < 15 | < 15 | 85 - 115 | [4] |

Table 3: Recovery

| Matrix | Analyte | Recovery (%) | Reference |

| Plasma and Urine | 4-PBA and metabolites | > 90 | [3] |

| Plasma and Tissues | 4-PBA and PAA | > 81 | [4] |

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of 4-PBA.

4-PBA Mechanism of Action in ER Stress

Caption: Role of 4-PBA in alleviating ER stress.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of 4-Phenylbutyric acid in various biological matrices. The simple sample preparation and robust analytical performance make this method well-suited for a wide range of research applications in drug development and life sciences.

References

- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of 4-Phenylbutyric Acid (4-PBA) in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenylbutyric acid (4-PBA) is a histone deacetylase inhibitor that is approved for the treatment of urea cycle disorders and is being investigated for its therapeutic potential in a range of other diseases, including cancer and neurodegenerative disorders. A robust and reliable analytical method for the quantification of 4-PBA in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a detailed protocol for the quantitative analysis of 4-PBA in human plasma using gas chromatography-mass spectrometry (GC-MS) with 4-phenylbutyric acid-d5 (4-PBA-d5) as an internal standard. The method involves sample preparation by protein precipitation followed by liquid-liquid extraction, derivatization to enhance volatility, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2][3][4]

Experimental Protocols

Materials and Reagents

-

4-Phenylbutyric acid (4-PBA), ≥99% purity

-

This compound (4-PBA-d5), ≥98% purity, 99 atom % D

-

Human plasma (blank)

-

Acetonitrile, HPLC grade

-

Ethyl acetate, HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine, anhydrous

-

Sodium sulfate, anhydrous

-

Deionized water

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, nitrogen evaporator)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 4-PBA in acetonitrile.

-

Prepare a 1 mg/mL stock solution of 4-PBA-d5 in acetonitrile.

Working Solutions:

-

From the 4-PBA stock solution, prepare a series of working solutions in acetonitrile to be used for spiking into blank plasma for calibration standards and quality controls (QCs).

Internal Standard (IS) Working Solution:

-

Prepare a 10 µg/mL working solution of 4-PBA-d5 in acetonitrile.

Calibration Standards and Quality Controls (QCs):

-

Prepare calibration standards by spiking appropriate amounts of the 4-PBA working solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 50 µg/mL.

-

Prepare QCs at three concentration levels: low (0.3 µg/mL), medium (15 µg/mL), and high (40 µg/mL) in the same manner.

Sample Preparation

-

Protein Precipitation:

-

To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 10 µg/mL 4-PBA-d5 internal standard working solution and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate proteins.[1][2][5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean glass tube.

-

-

Liquid-Liquid Extraction:

-

Acidify the supernatant with 50 µL of 1 M HCl.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes for extraction.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer (ethyl acetate) to a new glass tube.